Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate
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Overview
Description
Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate is an organic compound with a complex structure that includes both ester and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate typically involves the condensation of a suitable aldehyde with an amine, followed by esterification. The reaction conditions often require a catalyst to facilitate the formation of the imine bond and the subsequent esterification process. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can help identify the best catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4E)-4-[(3-hydroxy-3-oxopropyl)imino]pentanoate
- Ethyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate
- Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]hexanoate
Uniqueness
Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
61010-41-1 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropyl)iminopentanoate |
InChI |
InChI=1S/C10H17NO4/c1-8(4-5-9(12)14-2)11-7-6-10(13)15-3/h4-7H2,1-3H3 |
InChI Key |
GKWOOUPTJUNLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
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